N-(3-butoxypropyl)-4-biphenylcarboxamide
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Overview
Description
N-(3-butoxypropyl)-4-biphenylcarboxamide, commonly known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
BPAM acts as an allosteric modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. BPAM binds to a specific site on PPARγ and induces a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
BPAM has been shown to have a variety of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of cancer cell growth, and the modulation of immune responses. BPAM has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPAM is its specificity for PPARγ, which allows for the selective modulation of this receptor without affecting other signaling pathways. However, BPAM has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to other proteins.
Future Directions
There are several potential future directions for the study of BPAM, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and chemical biology, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPAM and to optimize its pharmacological properties.
Synthesis Methods
BPAM can be synthesized through a multistep process involving the reaction of biphenylcarboxylic acid with butyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting butyl biphenylcarboxylate with 3-bromo-1-propanol using sodium hydride as a base. The final step involves the reaction of the resulting intermediate with 1,1'-carbonyldiimidazole to yield BPAM.
Scientific Research Applications
BPAM has been extensively studied for its potential applications in various fields, including material science, drug discovery, and chemical biology. In material science, BPAM has been used as a building block for the synthesis of liquid crystals and other functional materials. In drug discovery, BPAM has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In chemical biology, BPAM has been used as a tool for studying protein-ligand interactions and for the development of biosensors.
properties
IUPAC Name |
N-(3-butoxypropyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-3-15-23-16-7-14-21-20(22)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNMOKLUTYQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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